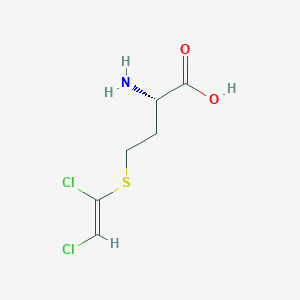
14,15-Methylene estradiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14,15-Methylene estradiol (ME) is a synthetic estrogen that has been widely used in scientific research for its unique properties. ME is a derivative of estradiol, a natural hormone that plays a crucial role in the regulation of the female reproductive system. ME has been shown to have potent estrogenic activity, making it a valuable tool for studying the effects of estrogen on various physiological processes. In
作用機序
14,15-Methylene estradiol exerts its estrogenic effects by binding to estrogen receptors (ERs) in target tissues. There are two types of ERs, ERα and ERβ, and 14,15-Methylene estradiol has been shown to bind to both with high affinity. Once bound to the ER, 14,15-Methylene estradiol induces a conformational change that allows the receptor to bind to specific DNA sequences, resulting in the activation of target genes. This leads to a wide range of physiological effects, including regulation of the menstrual cycle, maintenance of bone density, and regulation of lipid metabolism.
Biochemical and Physiological Effects
14,15-Methylene estradiol has a wide range of biochemical and physiological effects, many of which are mediated by its estrogenic activity. 14,15-Methylene estradiol has been shown to increase the proliferation of breast cancer cells, making it a potential therapeutic agent for this disease. 14,15-Methylene estradiol has also been shown to increase bone density and reduce the risk of osteoporosis. Additionally, 14,15-Methylene estradiol has been shown to regulate lipid metabolism, reducing the risk of cardiovascular disease.
実験室実験の利点と制限
14,15-Methylene estradiol has several advantages for use in lab experiments. It has potent estrogenic activity, making it a valuable tool for studying the effects of estrogen on various physiological processes. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to the use of 14,15-Methylene estradiol in lab experiments. 14,15-Methylene estradiol has a relatively short half-life in vivo, meaning that it may not be suitable for long-term studies. Additionally, 14,15-Methylene estradiol has been shown to have some toxic effects at high doses, making it important to use appropriate dosages in experiments.
将来の方向性
For research on 14,15-Methylene estradiol include the development of new treatments for breast cancer, osteoporosis, and cardiovascular disease, as well as further research on the safety and toxicity of 14,15-Methylene estradiol.
合成法
14,15-Methylene estradiol can be synthesized from estradiol using a variety of methods. One common method involves the reaction of estradiol with paraformaldehyde and an acid catalyst, such as sulfuric acid. This reaction results in the formation of 14,15-Methylene estradiol as a yellow crystalline solid. Other methods involve the use of different reagents and conditions, but the overall goal is to introduce a methylene group at the 14,15 position of the estradiol molecule.
科学的研究の応用
14,15-Methylene estradiol has been used in a wide range of scientific research applications, including studies on breast cancer, bone metabolism, and cardiovascular disease. 14,15-Methylene estradiol has been shown to have anti-cancer effects in breast cancer cells, and may be a potential therapeutic agent for this disease. 14,15-Methylene estradiol has also been shown to have beneficial effects on bone metabolism, potentially reducing the risk of osteoporosis. Additionally, 14,15-Methylene estradiol has been shown to have cardioprotective effects, reducing the risk of cardiovascular disease.
特性
CAS番号 |
105455-76-3 |
|---|---|
製品名 |
14,15-Methylene estradiol |
分子式 |
C61H109N3O26 |
分子量 |
284.4 g/mol |
IUPAC名 |
(1R,2S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol |
InChI |
InChI=1S/C19H24O2/c1-18-7-6-15-14-4-3-13(20)8-11(14)2-5-16(15)19(18)10-12(19)9-17(18)21/h3-4,8,12,15-17,20-21H,2,5-7,9-10H2,1H3/t12?,15-,16-,17+,18-,19+/m1/s1 |
InChIキー |
PVNKGPKPHWVGIN-YVCKVCSPSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@]14CC4C[C@@H]2O)CCC5=C3C=CC(=C5)O |
SMILES |
CC12CCC3C(C14CC4CC2O)CCC5=C3C=CC(=C5)O |
正規SMILES |
CC12CCC3C(C14CC4CC2O)CCC5=C3C=CC(=C5)O |
同義語 |
14 alpha,15 alpha-methylene estradiol 14,15-methylene estradiol 14,15-methylene-1,3,5(10)-estratriene-3,17-diol 14alpha,15alpha-methylene estradiol 3,17-dihydroxy-14,15-methylenestra-1,3,5(10)-trien J 824 J-824 STS 661 STS-661 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




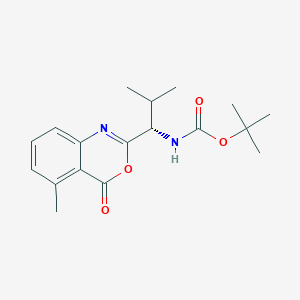



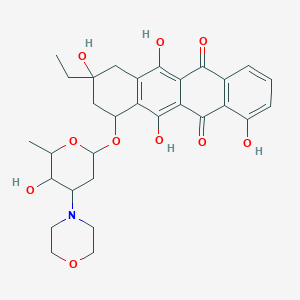
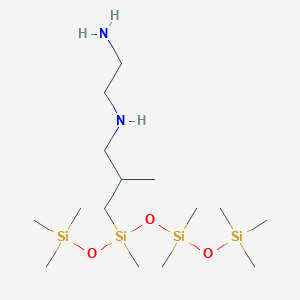
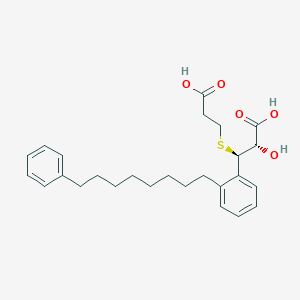
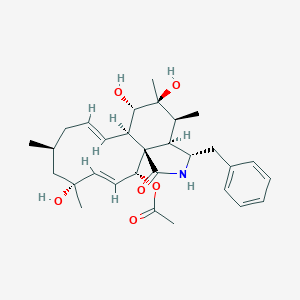


![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)
